4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
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Overview
Description
4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The presence of the 4-chlorophenyl group and the hydroxymethyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with a suitable spirocyclic precursor under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the spiro ring can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the 4-chlorophenyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro(4.5)dec-3-en-2-one: Similar spirocyclic structure with dichlorophenyl group.
4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one: Similar structure with bromophenyl group.
Uniqueness
4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
86560-17-0 |
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Molecular Formula |
C17H19ClO3 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H19ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3 |
InChI Key |
XSLSAXKPTOACNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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